3-methyl-1,2-benzoxazole-6-carboxylic acid
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Overview
Description
3-methyl-1,2-benzoxazole-6-carboxylic acid is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-benzoxazole-6-carboxylic acid typically involves the reaction of 2-aminophenol with various aldehydes or carboxylic acids under specific conditions. One common method involves the use of 2-aminophenol and substituted benzaldehyde in the presence of a catalyst such as nano-ZnO and a solvent like DMF at elevated temperatures . Another method involves the reaction of 3-carboxy-2-aminophenol with acetic acid and tetrabutylammonium bromide (TBAB) under heating .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems and eco-friendly pathways to ensure high yields and minimal environmental impact. Techniques such as the use of nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2-benzoxazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-methyl-1,2-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-1,2-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the methyl and carboxylic acid groups.
2-methylbenzoxazole: Similar structure but with a methyl group at a different position.
6-carboxybenzoxazole: Similar structure but without the methyl group.
Uniqueness
3-methyl-1,2-benzoxazole-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall effectiveness in various applications .
Properties
CAS No. |
478169-72-1 |
---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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